![molecular formula C19H21ClO2 B1487510 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride CAS No. 1160257-68-0](/img/structure/B1487510.png)
2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride
Vue d'ensemble
Description
2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride is a specialty product for proteomics research . It has a molecular formula of C19H21ClO2 and a molecular weight of 316.83 .
Physical And Chemical Properties Analysis
The molecule has a molecular formula of C19H21ClO2 and a molecular weight of 316.83 . No further physical or chemical properties are provided in the search results.Applications De Recherche Scientifique
Interaction with Chloride Channels
- Carboxylic Acids and Chloride Channels : A study by Carbonara et al. (2001) explored compounds like 2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids, which are known to block chloride membrane conductance in rat striated muscle. They observed that introducing an aryloxyalkyl group alpha to the carboxylic function of these compounds influences their biological activity, providing insights into the potential roles of structurally similar compounds like 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride in muscle chloride channels (Carbonara et al., 2001).
Chemical Synthesis and Reactions
Phenolysis and Methanolysis : Okamoto et al. (1975) studied the phenolysis of optically active 1-phenylethyl chloride, which is structurally similar to the compound . Their work provides insights into how the compound might behave in various solvent environments (Okamoto et al., 1975).
Palladium-Induced Intramolecular Cyclization : Hosokawa et al. (1976) investigated the reaction of 2-(3-methyl-2-butenyl)phenol with PdCl2, producing compounds through an attack of the oxygen atom of the phenoxyl group. This research may offer insights into potential reactions and applications of similar phenol compounds (Hosokawa et al., 1976).
Spectroscopy and Analysis
- Photorelease Studies : Pelliccioli et al. (2001) studied the photorelease of HCl from a compound similar in structure, which could provide insights into the photoreactivity of this compound (Pelliccioli et al., 2001).
Potential Applications
- Ionic Liquids in Chromatography : Hu et al. (2009) explored the use of ionic liquids in chromatography for separating phenoxy acid herbicides and phenols. This research could indicate potential applications in the analysis of compounds like this compound (Hu et al., 2009).
Mécanisme D'action
Target of Action
It is a specialty product used in proteomics research , which suggests it may interact with proteins or other biomolecules.
Mode of Action
Benzylic halides, a class of compounds to which this molecule belongs, typically react via an sn1 pathway . This involves the formation of a resonance-stabilized carbocation, which can then react with a nucleophile.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.
Result of Action
As a reagent used in proteomics research , it may influence protein structure or function, but specific effects will depend on the experimental context.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride .
Propriétés
IUPAC Name |
2-[4-(2-phenylpropan-2-yl)phenoxy]butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO2/c1-4-17(18(20)21)22-16-12-10-15(11-13-16)19(2,3)14-8-6-5-7-9-14/h5-13,17H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUGMPOMICYXKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401209635 | |
| Record name | 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401209635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160257-68-0 | |
| Record name | 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(1-Methyl-1-phenylethyl)phenoxy]butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401209635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



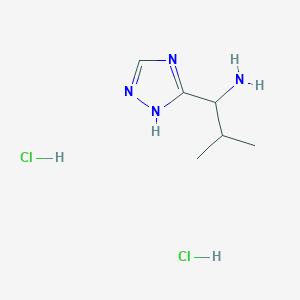
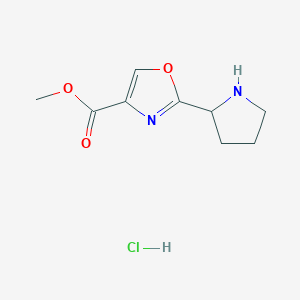
![4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B1487432.png)

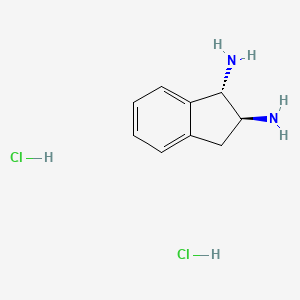
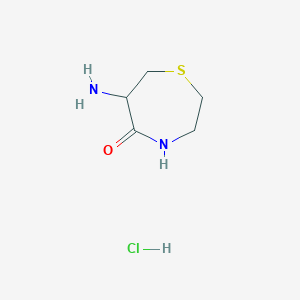
![[2-Methylhexahydropyrrolo[3,4-c]pyrrol-3(1H)-yl]methanol](/img/structure/B1487441.png)
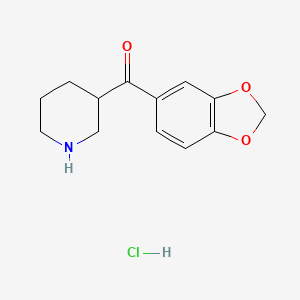

![N-[2-(Methylamino)-2-oxoethyl]-1-hydrazinecarboxamide hydrochloride](/img/structure/B1487446.png)
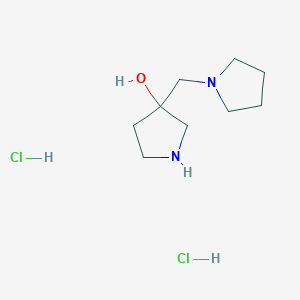
![5-Amino-2-benzyl-2-azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1487448.png)

![(1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride](/img/structure/B1487450.png)